molecular formula C5H6N4O3 B189734 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one CAS No. 3346-57-4

6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one

Cat. No. B189734
CAS RN: 3346-57-4
M. Wt: 170.13 g/mol
InChI Key: LAULKXZSWRUXNC-UHFFFAOYSA-N
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Description

The compound “6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one” is also known as 6-AMINO-5-NITROURACIL . It is used for research and development purposes . The molecular formula of the compound is C4H4N4O4 and it has a molecular weight of 172.1 .


Synthesis Analysis

The synthesis of 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . This process uses a non-hazardous coupling reagent COMU . The reaction conditions are optimized to precipitate pure products in just 5 to 10 minutes .


Molecular Structure Analysis

The molecular structure of 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one is represented by the formula C4H4N4O4 . The average mass of the molecule is 188.165 Da and the monoisotopic mass is 188.000412 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one are primarily related to its use as a precursor for the synthesis of 8-substituted xanthines . The reaction yields only the 5-carboxamido-, but not the 6-carboxamidouracil derivatives .

Safety And Hazards

The compound 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection .

Future Directions

The future directions for the research on 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one are likely to focus on its use as a precursor for the synthesis of 8-substituted xanthines . These derivatives are important bioactive molecules with potential applications in medicinal chemistry .

properties

IUPAC Name

4-amino-2-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULKXZSWRUXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400094
Record name 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one

CAS RN

3346-57-4
Record name 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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